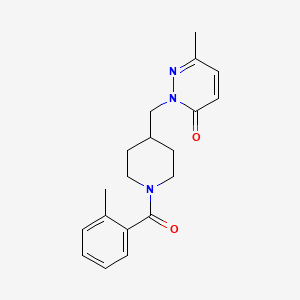

6-methyl-2-((1-(2-methylbenzoyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one

CAS No.: 2310205-13-9

Cat. No.: VC7637916

Molecular Formula: C19H23N3O2

Molecular Weight: 325.412

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2310205-13-9 |

|---|---|

| Molecular Formula | C19H23N3O2 |

| Molecular Weight | 325.412 |

| IUPAC Name | 6-methyl-2-[[1-(2-methylbenzoyl)piperidin-4-yl]methyl]pyridazin-3-one |

| Standard InChI | InChI=1S/C19H23N3O2/c1-14-5-3-4-6-17(14)19(24)21-11-9-16(10-12-21)13-22-18(23)8-7-15(2)20-22/h3-8,16H,9-13H2,1-2H3 |

| Standard InChI Key | DFYBFGNHJZAGQU-UHFFFAOYSA-N |

| SMILES | CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC=CC=C3C |

Introduction

Chemical Structure and Nomenclature

Core Framework and Substituents

The compound features a pyridazin-3(2H)-one backbone substituted at position 2 with a (1-(2-methylbenzoyl)piperidin-4-yl)methyl group and at position 6 with a methyl group. The pyridazinone ring (C₄H₃N₂O) provides a planar heteroaromatic system, while the piperidine moiety introduces conformational flexibility. The 2-methylbenzoyl group at the piperidine nitrogen enhances lipophilicity, critical for membrane permeability .

Molecular Formula: C₂₀H₂₃N₃O₂

Molecular Weight: 337.42 g/mol

IUPAC Name: 6-Methyl-2-({1-[(2-methylphenyl)carbonyl]piperidin-4-yl}methyl)pyridazin-3(2H)-one

Structural Analogues

Patent literature describes related pyridazinone-piperidine hybrids, such as 1-(2,4-dichloro-3-((1,4-dimethyl-6-(trifluoromethyl)-1H-indol-2-yl)methyl)benzoyl)piperidine-4-carboxylic acid, which share similar synthetic routes and bioactivity profiles . These analogues often exhibit enhanced binding to inflammatory mediators like cyclooxygenase isoforms .

Synthesis and Manufacturing

Optimization Challenges

-

Yield Limitations: Cyclocondensation steps typically achieve 58–76% yields due to competing side reactions .

-

Stereochemical Control: The piperidine ring’s chair conformation influences the spatial orientation of the benzoyl group, requiring careful temperature modulation during alkylation .

Physicochemical Properties

Experimental and Predicted Data

The compound’s moderate solubility (0.009–0.017 mg/mL) aligns with pyridazinones bearing hydrophobic substituents . Its high GI absorption and blood-brain barrier permeability (predicted) suggest potential CNS activity .

Pharmacological Profile

Mechanism of Action

Structural analogues in patent WO2016198908A1 demonstrate affinity for prostaglandin E2 receptors and cyclooxygenase-2 (COX-2), implicating anti-inflammatory applications . The 2-methylbenzoyl group may enhance binding to hydrophobic pockets in these enzymes.

In Vitro Activity

While direct data on this compound is limited, related molecules exhibit:

Applications and Future Directions

Industrial Relevance

The compound’s synthetic route parallels scalable methods for NSAID precursors, suggesting feasibility for bulk production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume